molecular formula C9H8FNO B13697738 4-Fluoro-5-isocyanato-o-xylene

4-Fluoro-5-isocyanato-o-xylene

Cat. No.: B13697738
M. Wt: 165.16 g/mol
InChI Key: LHNHYCJXWUHDHF-UHFFFAOYSA-N
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Description

4-Fluoro-5-isocyanato-o-xylene is an organic compound characterized by the presence of a fluorine atom and an isocyanate group attached to an o-xylene structure. This compound is part of the broader class of isocyanates, which are known for their reactivity and utility in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluoro-5-nitro-o-xylene with phosgene in the presence of a catalyst to form the isocyanate . The reaction conditions often require controlled temperatures and the use of solvents such as xylene to facilitate the process.

Industrial Production Methods: In industrial settings, the production of 4-Fluoro-5-isocyanato-o-xylene may involve large-scale phosgenation processes. These methods are designed to maximize yield and purity while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-isocyanato-o-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-5-isocyanato-o-xylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of polyurethanes and other polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-isocyanato-o-xylene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-isocyanato-o-xylene is unique due to the presence of both a fluorine atom and an isocyanate group on an o-xylene structure. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

1-fluoro-2-isocyanato-4,5-dimethylbenzene

InChI

InChI=1S/C9H8FNO/c1-6-3-8(10)9(11-5-12)4-7(6)2/h3-4H,1-2H3

InChI Key

LHNHYCJXWUHDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)F)N=C=O

Origin of Product

United States

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